molecular formula C17H17N3O5 B14917032 N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B14917032
M. Wt: 343.33 g/mol
InChI Key: IOYOSHMPBNPQRS-WOJGMQOQSA-N
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Description

N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is an organic compound with the molecular formula C17H17N3O5 and a molecular weight of 343.33 g/mol This compound is characterized by the presence of a hydrazide group attached to a nitrobenzene ring and a dimethoxyphenyl group

Preparation Methods

The synthesis of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxyacetophenone and 4-nitrobenzohydrazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C17H17N3O5/c1-11(15-9-8-14(24-2)10-16(15)25-3)18-19-17(21)12-4-6-13(7-5-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-11+

InChI Key

IOYOSHMPBNPQRS-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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